Divergent Target Selectivity: iNOS vs. TDO Inhibition Dictated by Bromine Position
The position of the bromine atom on the benzo[cd]indol-2(1H)-one core is a critical determinant of target selectivity. The 4-bromo isomer (4-Bromo-6-nitrobenzo[cd]indol-2(1H)-one) demonstrates a preference for inhibiting human inducible nitric oxide synthase (iNOS) with an IC₅₀ of 210 nM [1]. In contrast, its positional isomer, 8-bromo-6-nitrobenzo[cd]indol-2(1H)-one (CAS 31211-17-3), shows an IC₅₀ of 40 nM against human tryptophan 2,3-dioxygenase (TDO) [2]. This represents a >5-fold shift in potency and a complete change in the primary biological target, underscoring that these isomers are not functionally interchangeable.
| Evidence Dimension | Enzyme Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 210 nM (iNOS) |
| Comparator Or Baseline | 8-bromo-6-nitrobenzo[cd]indol-2(1H)-one: 40 nM (TDO) |
| Quantified Difference | Target change and potency difference |
| Conditions | Human iNOS expressed in human DLD1 cells; Human TDO expressed in E. coli |
Why This Matters
This evidence proves that selecting the correct positional isomer is essential for target-specific studies; using the 8-bromo isomer would lead to incorrect conclusions about iNOS activity.
- [1] BindingDB. (n.d.). BDBM50372233: CHEMBL436643. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50372233 View Source
- [2] BindingDB. (n.d.). BDBM50606613: CHEMBL5219865. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50606613 View Source
